The synthesis of N,N-dipropyl-2-methyl-3-nitrophenylethanamine typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with N,N-dipropylamine. This reaction can be facilitated by using specific conditions such as temperature control and the presence of catalysts to enhance yield and purity.
The detailed synthetic route may include purification steps such as recrystallization or chromatography to isolate the final product effectively.
The molecular structure of N,N-dipropyl-2-methyl-3-nitrophenylethanamine features:
N,N-dipropyl-2-methyl-3-nitrophenylethanamine participates in various chemical reactions, primarily related to its amine functionality. It can undergo:
The reduction of the nitro group can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
The mechanism of action for N,N-dipropyl-2-methyl-3-nitrophenylethanamine primarily involves its role as a dopamine receptor agonist. It binds to dopamine receptors in the central nervous system, mimicking the action of dopamine itself. This interaction can lead to various physiological effects, including modulation of mood and motor control.
Property | Value |
---|---|
Molecular Weight | 264.36 g/mol |
Boiling Point | 115–120 °C (at 0.1 Torr) |
Density | 1.029 ± 0.06 g/cm³ |
Solubility | Soluble in organic solvents |
Appearance | Yellow or brown clear liquid |
These properties indicate that N,N-dipropyl-2-methyl-3-nitrophenylethanamine is stable under normal conditions but requires careful handling due to its chemical reactivity.
N,N-dipropyl-2-methyl-3-nitrophenylethanamine finds applications primarily in medicinal chemistry as an intermediate for synthesizing compounds that act on dopamine receptors. Its derivatives are being explored for potential therapeutic uses in treating conditions such as Parkinson's disease and other neurological disorders.
N,N-Dipropyl-2-methyl-3-nitrophenylethanamine is systematically identified as N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine, reflecting its branched alkylamine and substituted aromatic components. The compound’s molecular formula is C₁₅H₂₄N₂O₂, with a molecular weight of 264.36 g/mol [2] [4]. Its Chemical Abstracts Service (CAS) registry number is 91374-23-1, serving as a unique identifier in chemical databases [2] [8]. Common synonyms include 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine and [2-(2-Methyl-3-nitrophenyl)-ethyl]-dipropyl-amine [2] [8]. The structure comprises three key moieties:
Table 1: Systematic Identification of N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
Property | Value |
---|---|
IUPAC Name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine |
CAS Number | 91374-23-1 |
Molecular Formula | C₁₅H₂₄N₂O₂ |
Molecular Weight | 264.36 g/mol |
Canonical SMILES | CCCN(CCC)CCC1=C(C(=CC=C1)N+[O-])C |
The compound exists as a viscous oil at room temperature, with a density of 1.029 ± 0.06 g/cm³ [2] [3]. Key geometric features include:
Table 2: Experimental Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 115–120 °C | 0.1 Torr (vacuum distillation) |
Density | 1.029 ± 0.06 g/cm³ | Predicted at 20 °C |
pKa | 9.30 ± 0.50 | Predicted for the amine group |
Solubility | Soluble in chloroform, methanol; insoluble in water | [2] [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key vibrational modes include:
Mass Spectrometry
Electron ionization (EI-MS) shows:
Density Functional Theory (DFT) simulations reveal:
Table 3: Computational Descriptors from DFT Studies
Descriptor | Value | Significance |
---|---|---|
HOMO Energy | -6.8 eV | Electron-donating capacity |
LUMO Energy | -1.6 eV | Electron-accepting capacity |
HOMO-LUMO Gap | 5.2 eV | Kinetic stability |
Dipole Moment | 4.1 Debye | Molecular polarity |
cLogP | 3.2 | Lipophilicity (partition coefficient) |
These computational insights align with empirical data, confirming the compound’s role as a dopamine receptor agonist precursor. Its balanced lipophilicity and polarity enable membrane permeability, supporting its utility as a pharmaceutical intermediate [2] [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3